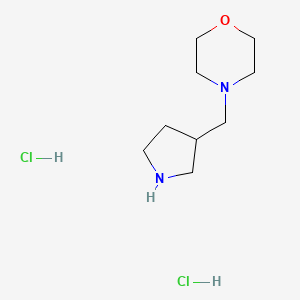
4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride
説明
“4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride” is a chemical compound with the CAS Number: 1220033-16-8 . It has a molecular weight of 243.18 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O.2ClH/c1-2-10-7-9(1)8-11-3-5-12-6-4-11;;/h9-10H,1-8H2;2*1H . This code represents the structure of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular formula of C9H20Cl2N2O .科学的研究の応用
1. Application in Kinase Inhibition and Drug Discovery
4-(Pyrimidin-4-yl)morpholines, a category to which 4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride belongs, are prominent pharmacophores in the inhibition of PI3K and PIKKs. This class of compounds is significant in drug discovery, especially for developing selective inhibitors of mTORC1 and mTORC2 pathways, which are critical in cancer therapeutics (Hobbs et al., 2019).
2. Structural and Spectroscopic Studies in Chemistry
In the field of chemistry, 4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride and its derivatives are used in the synthesis and characterization of complex compounds. For example, Co(III) complexes with morpholine have been synthesized and analyzed using various spectroscopic methods, contributing to the understanding of molecular structures and interactions (Amirnasr et al., 2001).
3. Development of Novel Organic Compounds
This compound plays a role in organic chemistry for developing new materials and intermediates. For instance, its derivatives have been used in the synthesis of novel organic compounds, which are vital in various applications ranging from materials science to pharmaceuticals (Knüppel et al., 2000).
4. Exploration in Pharmaceutical Chemistry
In pharmaceutical chemistry, derivatives of 4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride have been explored for synthesizing compounds with potential therapeutic properties. For example, derivatives of this compound have been studied for their role in inhibiting tumor necrosis factor alpha and nitric oxide, key factors in inflammatory and oncological diseases (Lei et al., 2017).
5. Application in Material Science
The compound and its related structures find applications in material science for the synthesis of novel materials. Studies involving reactions with secondary dialkylamines, such as pyrrolidine and morpholine, contribute to the development of new materials with specific properties and applications (Kalogirou & Koutentis, 2014).
Safety And Hazards
特性
IUPAC Name |
4-(pyrrolidin-3-ylmethyl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-2-10-7-9(1)8-11-3-5-12-6-4-11;;/h9-10H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALCDJCLGFDHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



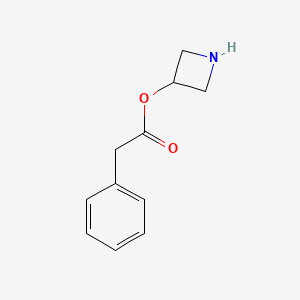
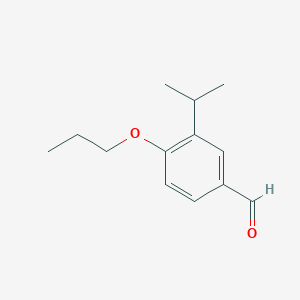
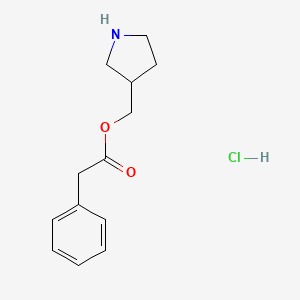
![4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394723.png)
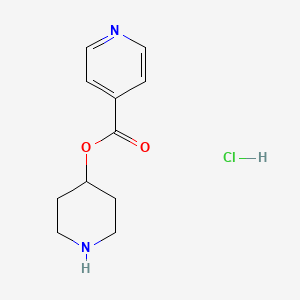
![3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1394725.png)
![3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394726.png)
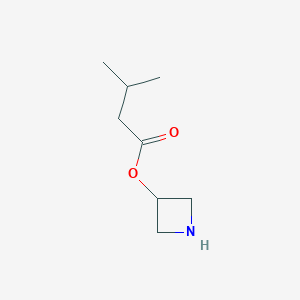
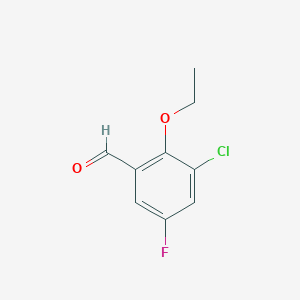
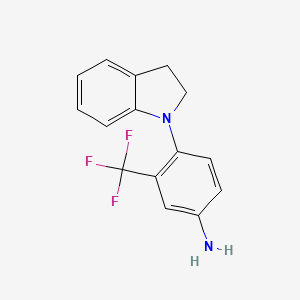
![4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1394735.png)
![4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394736.png)
![4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394737.png)
![4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394738.png)